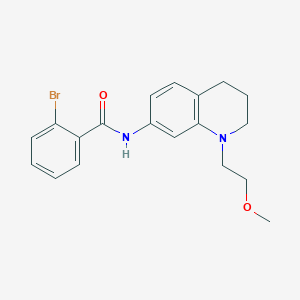

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-24-12-11-22-10-4-5-14-8-9-15(13-18(14)22)21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDOCIJLCBIUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline intermediate, which is then functionalized with a methoxyethyl group. The final step involves the bromination of the benzamide moiety under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reaction setups and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Analysis :

- Tetrahydroquinoline Derivatives: The target compound shares its core with mTOR inhibitors reported in . The 2-bromo substituent may enhance halogen bonding in target interactions compared to trifluoromethyl or fluoro groups in related derivatives.

- Benzamide Analogues : The 2-bromobenzamide group distinguishes the target compound from nitro- or methyl-substituted benzamides (e.g., ). The bromine atom increases molecular weight and polarizability, which could influence binding kinetics and metabolic stability.

Crystallographic and Conformational Insights

While crystallographic data for the target compound is unavailable, structurally related 4-bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with planar benzamide groups and intermolecular hydrogen bonding stabilizing the lattice .

Biological Activity

Introduction

2-Bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- IUPAC Name: this compound

- Molecular Formula: C19H21BrN2O2

- Molecular Weight: 389.3 g/mol

- CAS Number: 1172081-05-8

Structural Characteristics

The compound features a bromine atom and a methoxyethyl group attached to a tetrahydroquinoline core, which is further linked to a benzamide moiety. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21BrN2O2 |

| Molecular Weight | 389.3 g/mol |

| CAS Number | 1172081-05-8 |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Antimicrobial Properties: Similar to other sulfonamide derivatives, it may mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and disrupting folate synthesis in bacteria.

- Anticancer Activity: Preliminary studies suggest the compound could induce apoptosis in cancer cells by modulating Bcl-2 family proteins and affecting mitochondrial pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are well-known for their effectiveness against various bacterial strains. The mechanism involves competitive inhibition of bacterial enzymes essential for folate synthesis .

Anticancer Potential

Recent studies have explored the anticancer effects of related compounds. For example:

- Cell Line Studies: Compounds derived from similar scaffolds demonstrated varying degrees of cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values ranged from low micromolar concentrations (e.g., 7.17 µM for some derivatives) indicating potent activity against cancer cells .

Table: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 7.17 |

| Compound B | A-549 | 12.93 |

| 2-Bromo-N-(...)-benzamide | MCF-7 | TBD |

Case Studies

A case study on similar tetrahydroquinoline derivatives revealed that modifications in the side chains significantly impacted their anticancer activity. The introduction of halogen substituents enhanced their lipophilicity and biological efficacy .

Comparative Analysis with Related Compounds

Comparison with Sulfonamide Derivatives:

The unique combination of the tetrahydroquinoline core and the sulfonamide group in this compound distinguishes it from simpler sulfonamides like sulfamethoxazole or trimethoprim.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Simple sulfonamide | Antibacterial |

| Trimethoprim | Simple sulfonamide | Antibacterial |

| 2-Bromo-N-(...)-benzamide | Tetrahydroquinoline | Antimicrobial & Anticancer |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis typically involves coupling a brominated benzoyl chloride with a substituted tetrahydroquinoline amine. For example, a similar compound (2-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide) was synthesized via activation of the carboxylic acid followed by nucleophilic substitution . Key steps include:

- Activation : Use reagents like thionyl chloride or coupling agents (e.g., HATU) to generate the reactive acyl intermediate.

- Amine Coupling : React the activated benzoyl derivative with 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine under basic conditions (e.g., triethylamine in DCM or THF).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization for isolation. Characterization via NMR and ESI-MS is critical to confirm structure and purity .

Q. What safety protocols should be followed when handling this compound?

While direct safety data for this compound are limited, structurally related benzamides require:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .

- First Aid : In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS if available .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR) during structural validation?

Contradictions in NMR peaks may arise from impurities, tautomerism, or solvent effects. For example, a brominated benzamide derivative showed distinct NMR shifts at δ 8.09 (s, 1H) and δ 3.46 (s, 3H) for aromatic and methoxy protons, respectively . To resolve ambiguities:

Q. What strategies optimize the biological activity of tetrahydroquinoline-based compounds like this benzamide?

Structural analogs (e.g., 1,2,3,4-tetrahydroquinoline inhibitors) highlight the importance of:

- Substituent Tuning : The 2-methoxyethyl group may enhance solubility or target binding .

- Bioisosteric Replacement : Replace the bromine atom with other halogens or functional groups to modulate activity .

- In Silico Modeling : Use docking studies to predict interactions with targets like nitric oxide synthase (nNOS) .

Q. How can researchers design assays to evaluate multidrug resistance (MDR) modulation potential?

For compounds with a tetrahydroquinoline scaffold:

- P-gp Inhibition Assays : Use calcein-AM uptake in resistant cancer cells (e.g., KB-V1) to assess P-glycoprotein inhibition .

- Fluorescence-Based Screening : Derivatives with fluorescence (e.g., λ 410–430 nm) enable real-time monitoring of cellular uptake .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for purity assessment and stability studies?

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and monitor degradation under stress conditions (heat, light).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., mp >196°C for related brominated compounds) .

- Elemental Analysis : Validate molecular formula accuracy (e.g., CHBrNO) .

Q. How should researchers reconcile contradictory biological activity data across structural analogs?

Discrepancies may arise from assay conditions or subtle structural variations. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.